N,N,6-trimethylnaphthalen-2-amine
Description
Properties
Molecular Formula |
C13H15N |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
N,N,6-trimethylnaphthalen-2-amine |
InChI |
InChI=1S/C13H15N/c1-10-4-5-12-9-13(14(2)3)7-6-11(12)8-10/h4-9H,1-3H3 |
InChI Key |
LCNOFZUJSDXWRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,6-trimethylnaphthalen-2-amine typically involves the alkylation of naphthalen-2-amine with methylating agents under controlled conditions. One common method is the reaction of naphthalen-2-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions. Catalysts such as palladium on carbon may be used to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: N,N,6-trimethylnaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Naphthoquinones and related compounds.
Reduction: Amine derivatives.
Substitution: Halogenated naphthalenes.
Scientific Research Applications
Synthesis of N,N,6-trimethylnaphthalen-2-amine
The synthesis of this compound typically involves the alkylation of naphthalene derivatives. A common method includes the reaction of 2-amino-6-methylnaphthalene with methylating agents under controlled conditions to yield the desired trimethylated product. This compound can also be synthesized through a multi-step process involving the nitration and subsequent reduction of naphthalene derivatives.
Biological Activities
This compound exhibits a range of biological activities, making it a candidate for pharmaceutical development.
Antimicrobial Properties
Research has indicated that compounds related to this compound demonstrate significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Pathogen | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Potent antibacterial |
| This compound | Escherichia coli | Moderate antibacterial |
| Derivative X | Candida albicans | Antifungal |
Pharmacological Applications
The nitrogen-containing structure of this compound allows it to interact with biological targets effectively. It has been explored for potential use in treating conditions such as infections and possibly cancer due to its ability to form hydrogen bonds with various biomolecules .
Industrial Applications
This compound serves as an important intermediate in the synthesis of dyes and pigments. Its derivatives are utilized in the production of cationic dyes that find applications in textiles and coatings.
Dye Production
The compound's ability to act as a precursor for various dye formulations is notable. For example:
| Dye Type | Application | Notes |
|---|---|---|
| Cationic Dyes | Textile industry | Derived from amine |
| Pigments | Coatings and plastics | Stability and colorfastness |
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of several naphthalene derivatives against multi-drug resistant pathogens. This compound was among the compounds tested, showing significant inhibition zones against Methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study 2: Dye Synthesis
In another investigation into dye synthesis methods, researchers utilized this compound as a key intermediate for creating novel cationic dyes with enhanced properties for textile applications. The results demonstrated improved wash fastness compared to traditional dyes .
Mechanism of Action
The mechanism of action of N,N,6-trimethylnaphthalen-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and properties of N,N,6-trimethylnaphthalen-2-amine and its analogs:
*Calculated based on molecular formula C₁₃H₁₇N.
Key Observations:
- Aromatic vs.
- Substituent Effects: Methyl or ethyl groups at non-amine positions (e.g., C4 or C6) influence lipophilicity and steric bulk, impacting solubility and receptor binding. For example, the cyclohexyl group in compound 5l enhances hydrophobicity, as evidenced by its crystalline state .
- Analytical Characterization : HRMS and NMR are standard for confirming molecular structures, while HPLC is critical for assessing purity (e.g., compound 5l showed retention times of 15.3 and 17.2 min under specific conditions) .
This compound:
Palladium-Catalyzed C-H Activation: describes Pd-catalyzed dimethylamination of 1-chloromethylnaphthalene using N,N-dimethylformamide (DMF) as a dimethylamino source. A similar approach could introduce the N,N-dimethyl group at C2 .
Friedel-Crafts Alkylation: Methylation at C6 might employ AlCl3-catalyzed alkylation with methyl chloride or methanol.
Comparison with Other Syntheses:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
